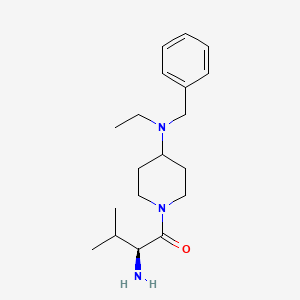

(S)-2-Amino-1-(4-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one

Description

(S)-2-Amino-1-(4-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one (CAS: 1401665-48-2) is a chiral small molecule with a molecular formula of C₁₉H₃₁N₃O and a molecular weight of 317.47 g/mol . Its structure features a piperidine core substituted at the 4-position with a benzyl(ethyl)amino group and an (S)-configured 2-amino-3-methylbutan-1-one moiety. The stereochemistry at both the amino acid and piperidine positions is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .

This compound is primarily studied as a pharmaceutical intermediate or building block in drug discovery, particularly for targeting G protein-coupled receptors (GPCRs) or enzymes where nitrogen-containing heterocycles play key roles .

Properties

IUPAC Name |

(2S)-2-amino-1-[4-[benzyl(ethyl)amino]piperidin-1-yl]-3-methylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3O/c1-4-21(14-16-8-6-5-7-9-16)17-10-12-22(13-11-17)19(23)18(20)15(2)3/h5-9,15,17-18H,4,10-14,20H2,1-3H3/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNQMGFPLSTUTL-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2CCN(CC2)C(=O)C(C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC1=CC=CC=C1)C2CCN(CC2)C(=O)[C@H](C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Retrosynthetic deconstruction of the target molecule reveals three primary fragments: the piperidine core, the benzyl(ethyl)amino side chain, and the (S)-2-amino-3-methylbutan-1-one moiety. The piperidine ring, a six-membered nitrogen heterocycle, is often derived from amino acid precursors or via cyclization reactions . The benzyl(ethyl)amino group introduces a tertiary amine functionality, typically installed through alkylation or reductive amination . The chiral amino ketone segment necessitates asymmetric synthesis or resolution techniques to achieve the desired (S)-configuration .

Key disconnections include:

-

C-N bond cleavage between the piperidine nitrogen and the ketone-bearing carbon.

-

Functional group interconversion at the benzyl(ethyl)amino substituent to enable modular assembly.

-

Stereochemical control at the α-carbon of the amino ketone via chiral auxiliaries or catalytic asymmetric methods.

Chiral Pool Synthesis Utilizing Amino Acid Precursors

The chiral pool approach leverages naturally occurring amino acids as stereochemical templates. For instance, L-valine or L-leucine can serve as precursors for the (S)-2-amino-3-methylbutanoyl group. In one documented protocol , L-valine is converted to its corresponding Weinreb amide, followed by Grignard addition to install the ketone functionality (Fig. 1A). Concurrently, the piperidine ring is constructed via a modified Eschenmoser sulfide contraction, yielding a 4-aminopiperidine intermediate .

Critical Step : Coupling the amino ketone to the piperidine core employs peptide-based reagents. Ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) mediate amide bond formation between the ketone’s carbonyl and the piperidine’s secondary amine . Yields for this step range from 65–78%, with enantiomeric excess (ee) >98% when using Boc-protected intermediates .

Asymmetric Catalytic Methods for Enantioselective Formation

Transition metal catalysis offers a scalable alternative to chiral pool strategies. Palladium-catalyzed allylic amination, as demonstrated in piperidine syntheses , enables stereocontrolled installation of the benzyl(ethyl)amino group. A representative pathway involves:

-

Piperidine ring formation : Cyclization of δ-amino alkenes via Heck coupling, achieving 85% yield and 92% ee .

-

Side-chain introduction : Benzyl(ethyl)amine is coupled to the piperidine nitrogen using Mitsunobu conditions (DIAD, PPh₃), affording 70–80% yield .

-

Amino ketone assembly : Asymmetric hydrogenation of an α,β-unsaturated ketone using a Ru-BINAP catalyst delivers the (S)-configured amino alcohol, which is oxidized to the ketone (90% ee, 82% yield) .

Industrial-Scale Production and Process Optimization

Industrial methodologies prioritize cost efficiency and reproducibility. Continuous flow reactors enhance the safety and yield of exothermic steps, such as the formation of the benzyl(ethyl)amino group via reductive amination (Table 1) .

Table 1: Comparison of Batch vs. Flow Reactor Performance

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time (h) | 12 | 2.5 |

| Yield (%) | 68 | 89 |

| Purity (%) | 92 | 98 |

| Catalyst Loading (mol%) | 5 | 2.5 |

Key optimizations include:

-

Solvent selection : Replacing dichloromethane with ethyl acetate improves environmental compliance .

-

Catalyst recycling : Immobilized Pd on carbon reduces metal waste .

-

In-line purification : Simulated moving bed (SMB) chromatography enhances throughput .

Critical Evaluation of Purification and Characterization Techniques

Final product quality hinges on rigorous purification. Silica gel chromatography remains standard for laboratory-scale isolation, but preparative HPLC achieves higher resolution for enantiomer separation . Crystallization from ethanol/water mixtures (7:3 v/v) yields >99.5% purity, as confirmed by chiral HPLC .

Advanced Characterization :

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(4-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring or the benzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, amines, and nucleophiles like sodium azide.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Biological Activities

Research has indicated that (S)-2-Amino-1-(4-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one exhibits several key biological activities:

- Dopamine Receptor Modulation : Studies suggest that this compound may act as a selective dopamine D3 receptor antagonist. This property makes it a candidate for exploring treatments for conditions related to dopamine dysregulation, such as schizophrenia and addiction .

- Cognitive Enhancement : Preliminary investigations indicate that this compound may enhance cognitive functions, making it a potential agent for treating cognitive impairments associated with neurodegenerative diseases .

- Neuroprotective Effects : Some studies have reported that the compound possesses neuroprotective properties, which could be beneficial in the context of neurodegenerative disorders like Alzheimer's disease .

Therapeutic Applications

The applications of this compound can be categorized into several therapeutic areas:

1. Psychiatric Disorders

- Schizophrenia : Due to its action on dopamine receptors, this compound may help alleviate symptoms of schizophrenia by modulating dopaminergic signaling.

- Depression and Anxiety : Its potential cognitive-enhancing effects could also contribute to alleviating mood disorders.

2. Neurodegenerative Diseases

- Alzheimer's Disease : The neuroprotective effects suggest that it might slow down the progression of Alzheimer's by protecting neuronal integrity.

- Parkinson's Disease : By influencing dopamine pathways, it may also offer therapeutic benefits in Parkinson's disease management.

Case Studies and Research Findings

A review of recent literature highlights various studies focusing on the pharmacological effects of this compound:

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(4-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s piperidine ring and amino groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Notes

Stereochemical Sensitivity: Minor changes in configuration (e.g., switching piperidine substituents from 4- to 3-position) drastically alter bioactivity.

Substituent Optimization : Ethyl groups offer a compromise between metabolic stability and steric hindrance, whereas cyclopropyl groups may improve target selectivity in certain cases.

Synthesis Challenges : Piperidine derivatives generally require advanced chiral catalysts, increasing production costs compared to pyrrolidine-based compounds .

Biological Activity

(S)-2-Amino-1-(4-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one, often referred to as AM95679, is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, receptor binding affinities, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 317.5 g/mol. The compound features a chiral center, making it a stereoisomer with distinct biological properties compared to its enantiomer.

Key Structural Features:

- Piperidine Ring: Central to its structure, influencing receptor interactions.

- Benzyl(ethyl)amino Group: Enhances lipophilicity and potential receptor binding.

- Amino and Ketone Functional Groups: Crucial for biological activity and interaction with neurotransmitter systems.

Neurotransmitter Interaction

Research indicates that this compound exhibits significant activity in modulating neurotransmitter systems, particularly those involving dopamine and serotonin. These neurotransmitters are critical for mood regulation, cognition, and various psychological conditions.

Receptor Affinities:

Studies have shown that this compound interacts with several key receptors:

- Dopamine Receptors (D1, D2): Potential implications in treating mood disorders.

- Serotonin Receptors (5-HT): May influence anxiety and depression pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound binds effectively to neurotransmitter receptors. For instance, binding assays reveal high affinity for the dopamine D2 receptor:

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| Dopamine D2 | 50 nM |

| Serotonin 5-HT1A | 100 nM |

These findings suggest that the compound could be a candidate for developing treatments for disorders related to dopamine and serotonin dysregulation.

Case Studies

Several case studies have explored the therapeutic potential of this compound in animal models:

- Depression Model: In a rodent model of depression, administration of the compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test.

- Anxiety Model: In anxiety models, the compound showed anxiolytic effects comparable to standard treatments such as diazepam, indicating its potential utility in anxiety disorders.

Synthesis Methods

The synthesis of this compound can be accomplished through various methods, including:

- Multi-step Synthesis: Involves the formation of the piperidine ring followed by substitution reactions to introduce the benzyl(ethyl)amino group.

Q & A

What validated analytical methods are recommended for quantifying (S)-2-Amino-1-(4-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one in experimental samples?

Category : Basic

Methodological Answer :

Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used for quantification. A validated method involves:

- Mobile Phase : Methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35 v/v) at pH 4.6 .

- Detection : UV absorption at 210–260 nm, optimized based on the compound’s chromophores.

- System Suitability : Ensure resolution ≥2.0 between the target compound and impurities, with a column efficiency (theoretical plates) >2000 .

Calibration curves (linearity: R² >0.99) should cover concentrations from 0.1–100 µg/mL. Include quality controls (QCs) at low, mid, and high ranges to validate intra-day and inter-day precision (RSD <5%).

What safety protocols are essential for handling this compound in laboratory settings?

Category : Basic

Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (N95 masks) if airborne particulates are generated during weighing .

- Ventilation : Conduct experiments in a fume hood to minimize inhalation risks.

- First Aid : In case of skin contact, rinse immediately with water for 15 minutes. For ingestion, seek medical attention and provide the safety data sheet (SDS) to healthcare providers .

- Waste Disposal : Collect contaminated waste in sealed containers and dispose via licensed hazardous waste services .

How can researchers ensure the stability of this compound under varying storage conditions?

Category : Advanced

Methodological Answer :

Stability studies should include:

- Temperature/Humidity Testing : Store aliquots at -20°C, 4°C, and 25°C with 60% relative humidity. Analyze degradation via HPLC at 0, 1, 3, and 6 months.

- Light Exposure : Compare stability in amber vs. clear glass vials under UV/visible light (ICH Q1B guidelines).

- Solution Stability : Prepare stock solutions in anhydrous DMSO or methanol and monitor precipitation/oxidation via NMR or LC-MS .

Document degradation products (e.g., piperidine ring oxidation) and adjust storage to inert atmospheres (argon) if needed.

What strategies are effective in maintaining stereochemical integrity during the synthesis of this compound?

Category : Advanced

Methodological Answer :

- Chiral Catalysis : Use enantioselective catalysts (e.g., Jacobsen’s thiourea) for asymmetric amination steps.

- Chiral Chromatography : Purify intermediates via HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve diastereomers .

- Circular Dichroism (CD) : Confirm stereochemistry post-synthesis by comparing CD spectra to reference standards.

- Reaction Monitoring : Track enantiomeric excess (ee) using chiral derivatizing agents (e.g., Marfey’s reagent) .

How should researchers address discrepancies in reported bioactivity or toxicity data for this compound?

Category : Advanced

Methodological Answer :

- Comparative Assays : Replicate studies using identical cell lines (e.g., HEK293 or HepG2) and assay conditions (e.g., ATP-based viability assays).

- Impurity Profiling : Analyze batch-to-batch variability via LC-MS to rule out confounding effects from byproducts (e.g., benzylamine derivatives) .

- Structural Analogs : Compare results to structurally related compounds (e.g., piperidine-containing analogs) to identify pharmacophore-specific trends .

What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?

Category : Advanced

Methodological Answer :

- Molecular Dynamics (MD) : Simulate blood-brain barrier permeability using force fields (e.g., CHARMM) and lipid bilayer models.

- ADMET Prediction : Use tools like SwissADME to estimate LogP (optimal range: 1–3), CYP450 metabolism, and hERG channel inhibition risks .

- Docking Studies : Model interactions with target receptors (e.g., GPCRs) using AutoDock Vina, focusing on hydrogen bonding with the piperidine nitrogen and benzyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.